
Chmfl-flt3-122
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor used to treat FLT3-ITD positive acute myeloid leukemia . It significantly suppresses tumor growth in MV4-11 cell inoculated xenograft models without exhibiting obvious toxicity in vivo . The compound has a molecular formula of C22H18ClF3N6O and a molecular weight of 474.87 g/mol .
Vorbereitungsmethoden
The synthesis of CHMFL-FLT3-122 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization to introduce the phenoxyphenyl and piperidinyl groups . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl) for solubilization and purification . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
CHMFL-FLT3-122 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The phenoxyphenyl group can undergo substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- Inhibition of Proliferation : CHMFL-FLT3-122 significantly inhibits the proliferation of FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM13, with growth inhibition concentrations (GI50) around 22 nM .
- Induction of Apoptosis : The compound induces apoptosis by arresting the cell cycle at the G0/G1 phase, effectively reducing tumor growth in xenograft models without notable toxicity .
- Targeted Signaling Pathways : It disrupts FLT3-mediated signaling pathways that are crucial for tumor survival and proliferation .
In Vivo Efficacy
In preclinical studies, this compound demonstrated significant anti-tumor activity. In xenograft models where MV4-11 cells were inoculated, treatment with this compound resulted in a tumor growth inhibition rate (TGI) of approximately 93.4% at a dosage of 10 mg/kg . The compound exhibited a bioavailability rate of about 30%, indicating its potential for effective systemic treatment .
Comparative Efficacy with Other FLT3 Inhibitors
To contextualize the efficacy of this compound, it is essential to compare it with other FLT3 inhibitors currently under investigation or in clinical use:
Compound | IC50 (nM) | Selectivity over BTK | Selectivity over c-KIT | Efficacy in AML Models |
---|---|---|---|---|
This compound | 40 | >10-fold | 170-fold | Significant |
Gilteritinib | 1.5 | Moderate | Low | High |
Midostaurin | 25 | Low | Moderate | Moderate |
Crenolanib | 1.0 | Low | Moderate | High |
This table illustrates that while other compounds may have lower IC50 values against FLT3, this compound's selectivity profile could offer advantages in terms of safety and reduced side effects.
Case Studies
Several case studies highlight the clinical relevance and potential applications of this compound:
- Preclinical Model Study : In a study involving xenograft models with MV4-11 cells, treatment with this compound not only inhibited tumor growth but also showed no significant adverse effects on normal hematopoietic cells, suggesting a favorable safety profile for future clinical applications .
- Combination Therapy Potential : Ongoing research is exploring the efficacy of combining this compound with other therapeutic agents to enhance anti-leukemic effects while maintaining selectivity against non-target kinases .
Wirkmechanismus
CHMFL-FLT3-122 exerts its effects by selectively inhibiting the FLT3 kinase. It binds to the ATP-binding site of the FLT3 kinase, preventing its activation and subsequent signaling pathways . This inhibition leads to the arrest of the cell cycle in the G0/G1 phase and induces apoptosis in FLT3-ITD positive cells . The molecular targets involved include FLT3, BTK, and c-KIT kinases .
Vergleich Mit ähnlichen Verbindungen
CHMFL-FLT3-122 zeichnet sich durch seine hohe Selektivität für FLT3 gegenüber anderen Kinasen wie BTK und c-KIT aus . Ähnliche Verbindungen umfassen:
Midostaurin: Ein weiterer FLT3-Inhibitor, der zur Behandlung von akuter myeloischer Leukämie eingesetzt wird.
Gilteritinib: Ein selektiver FLT3-Inhibitor mit Aktivität gegen FLT3-ITD- und FLT3-TKD-Mutationen.
Quizartinib: Ein potenter FLT3-Inhibitor mit hoher Selektivität für FLT3-ITD-Mutationen. This compound zeichnet sich durch seine hohe Selektivität und orale Verfügbarkeit aus, was ihn zu einem vielversprechenden Kandidaten für die weitere Entwicklung macht.
Biologische Aktivität
CHMFL-FLT3-122 is a novel compound developed as a potent and selective inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor, which is critically involved in the pathogenesis of acute myeloid leukemia (AML). The compound has shown promising biological activity against FLT3-ITD (internal tandem duplication) mutations, which occur in approximately 30% of AML cases and are associated with poor prognosis.
This compound operates primarily by inhibiting the FLT3 kinase activity, which is essential for the proliferation and survival of hematopoietic cells. The compound has been demonstrated to induce apoptosis in FLT3-ITD positive AML cell lines by arresting the cell cycle in the G0/G1 phase. This mechanism is critical as it disrupts the aberrant signaling pathways activated by FLT3 mutations, leading to reduced cell survival and proliferation.
Selectivity and Potency
The selectivity profile of this compound is noteworthy:
- IC50 against FLT3 kinase : 40 nM
- GI50 against MV4-11 : 22 nM
- GI50 against MOLM13 : 21 nM
- Selectivity over BTK kinase : >10-fold
- Selectivity over c-KIT kinase : 170-fold
This high selectivity is significant as it minimizes potential off-target effects, particularly myelosuppression, which is a common side effect associated with other FLT3 inhibitors that also inhibit c-KIT.
In Vivo Efficacy
In preclinical studies, this compound exhibited good bioavailability (30%) and effectively suppressed tumor growth in xenograft models using MV4-11 cells. The administration of 50 mg/kg significantly reduced tumor size without observable toxicity, indicating a favorable safety profile.
Summary of Biological Activity
Parameter | Value |
---|---|
IC50 (FLT3 kinase) | 40 nM |
GI50 (MV4-11) | 22 nM |
GI50 (MOLM13) | 21 nM |
Selectivity (FLT3 vs BTK) | >10-fold |
Selectivity (FLT3 vs c-KIT) | 170-fold |
Oral Bioavailability | 30% |
Comparison with Other FLT3 Inhibitors
Compound | IC50 (FLT3) | Selectivity (vs c-KIT) | Clinical Status |
---|---|---|---|
This compound | 40 nM | 170-fold | Preclinical |
Midostaurin | ~100 nM | Moderate | Approved |
Quizartinib | ~10 nM | Low | Approved |
Crenolanib | ~30 nM | Moderate | Approved |
Case Study 1: Efficacy in AML Models
In a study evaluating the efficacy of this compound in AML xenograft models, researchers observed a significant reduction in tumor burden compared to control groups. The study highlighted that treatment with this compound led to a marked decrease in leukemic cell proliferation and an increase in apoptotic markers.
Case Study 2: Safety Profile Assessment
A separate investigation focused on the safety profile of this compound. The compound was administered to animal models at varying doses, revealing no significant adverse effects at therapeutic doses. This contrasts sharply with other FLT3 inhibitors that often lead to myelosuppression due to their non-selective inhibition.
Eigenschaften
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNAFSDUTMZGSF-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.